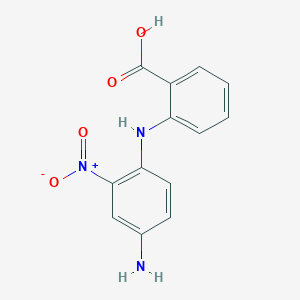

4-Amino-2-nitrodiphenylamine-2'-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-amino-2-nitroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESOPQNVGIQNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151952 | |

| Record name | 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117907-43-4 | |

| Record name | 2-[(4-Amino-2-nitrophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117907-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117907434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-NITRODIPHENYLAMINE-2'-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZJ1P1FS40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid?

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid

Introduction

This compound, also known by its IUPAC name 2-(4-amino-2-nitroanilino)benzoic acid, is an organic compound characterized by a complex molecular structure incorporating amino, nitro, and carboxylic acid functional groups.[1] Historically, this molecule has found application as a direct hair dyeing agent, valued for its ability to impart color.[2][3][4][5] However, its use in cosmetic products within the European Union has been prohibited since June 2022.[3][6]

For researchers in medicinal chemistry and materials science, a thorough understanding of this compound's physicochemical properties is paramount. These properties—including solubility, acidity (pKa), and lipophilicity (LogP)—govern its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability. This guide provides a detailed examination of these core characteristics, supported by field-proven experimental protocols for their determination, to empower scientists in their research and development endeavors.

Molecular Structure and Chemical Identifiers

The structural arrangement of this compound features a diphenylamine core, where two phenyl rings are linked by a secondary amine. One ring is substituted with a carboxylic acid group, while the other is substituted with both an amino group and a nitro group. This intricate substitution pattern is the primary determinant of its chemical behavior.

Table 1: Chemical Identity and Nomenclature

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(4-amino-2-nitroanilino)benzoic acid | [1] |

| CAS Number | 117907-43-4 | [1][7][8] |

| Molecular Formula | C₁₃H₁₁N₃O₄ | [1][7][9] |

| Molecular Weight | 273.24 g/mol | [1][9] |

| InChI Key | YESOPQNVGIQNEV-UHFFFAOYSA-N | [7] |

| Common Synonyms | 2-((4-Amino-2-nitrophenyl)amino)benzoic acid; Benzoic acid, 2-[(4-amino-2-nitrophenyl)amino]- | [1][7] |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound provide a quantitative foundation for predicting its interactions and suitability for various applications. The data for this compound are largely derived from predictive models and estimations, underscoring the need for empirical validation in a laboratory setting.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Estimated Value | Implication for Research & Development |

| Boiling Point | 498.2 ± 40.0 °C (Predicted)[9] | Indicates low volatility and high thermal stability. |

| Density | 1.500 ± 0.06 g/cm³ (Predicted)[9] | Standard property for formulation and process calculations. |

| Water Solubility | 38.5 mg/L at 25 °C (Estimated)[2] | Very low aqueous solubility; suggests challenges in developing aqueous formulations. |

| pKa | 3.62 ± 0.36 (Predicted)[9] | The molecule is a weak acid, primarily due to the carboxylic acid group. This value is critical for predicting ionization state, solubility at different pH values, and designing salt-formulation strategies. |

| LogP (Octanol-Water Partition Coefficient) | 3.9 (XLogP3)[1] | High lipophilicity suggests good permeability across lipid membranes but may also indicate potential for poor aqueous solubility and high protein binding. |

In-Depth Analysis of Key Properties

Solubility Profile

The estimated water solubility of 38.5 mg/L classifies this compound as "very slightly soluble."[2] This is a direct consequence of its molecular structure. The large, predominantly hydrophobic diphenylamine backbone significantly outweighs the hydrophilic contributions of the polar functional groups.

However, the presence of both an acidic (carboxylic acid) and a basic (amino) group makes its solubility highly dependent on pH.

-

In acidic solutions (e.g., 5% HCl): The primary amino group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This ionization is expected to increase the compound's solubility in aqueous acidic media.

-

In alkaline solutions (e.g., 5% NaOH): The carboxylic acid group (-COOH) will be deprotonated to form a carboxylate salt (-COO⁻). This conversion into a salt form will markedly enhance its solubility in aqueous basic media. Because the predicted pKa is ~3.62, the compound will also be soluble in a weak base like 5% sodium bicarbonate (NaHCO₃), which is sufficient to deprotonate a relatively strong organic acid.[9]

This amphoteric nature is a key consideration in designing extraction, purification, and formulation protocols.

Acidity (pKa)

The predicted pKa of 3.62 is characteristic of a benzoic acid derivative.[9] This value signifies the pH at which the carboxylic acid group is 50% ionized.

-

At pH < 3.62, the neutral, protonated form (-COOH) predominates.

-

At pH > 3.62, the ionized, deprotonated form (-COO⁻) becomes the major species.

Causality in Drug Development: The pKa is a cornerstone parameter in pharmacology. It directly influences the dissolution rate of a solid form, the absorption profile across biological membranes (like the gastrointestinal tract), and the compound's distribution in tissues. For instance, a compound with this pKa would be largely in its less soluble, neutral form in the acidic environment of the stomach (pH 1.5-3.5) but would transition to its more soluble, ionized form in the intestine (pH 6.0-7.5).

Experimental Determination of Physicochemical Properties

To move from prediction to empirical fact, standardized laboratory procedures are essential. The following sections detail robust protocols for determining solubility and pKa.

Protocol 1: Qualitative Solubility Determination

This protocol provides a systematic workflow to characterize the solubility profile of the compound, leveraging its acid-base properties. The choice of solvents is designed to probe the functional groups present.[10][11][12]

Methodology:

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Agitate vigorously for 60 seconds. Observe if the solid dissolves completely.

-

5% NaOH Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous NaOH. Agitate and observe. Rationale: A strong base is used to test for acidic functional groups. Dissolution indicates the formation of a water-soluble sodium salt.

-

5% NaHCO₃ Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous NaHCO₃. Agitate and observe. Rationale: Sodium bicarbonate is a weak base. Dissolution here specifically points to a strongly acidic functional group, such as a carboxylic acid, as opposed to a weakly acidic phenol.

-

5% HCl Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous HCl. Agitate and observe. Rationale: An acidic solution is used to test for basic functional groups. Dissolution indicates the formation of a water-soluble ammonium salt from the amine group.

-

Organic Solvent (e.g., Ethanol): Test solubility in a common organic solvent like ethanol to assess its general solubility in less polar media.

Protocol 2: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.[13][14][15]

Principle: The pKa is determined from the titration curve by identifying the half-equivalence point—the point at which half of the acid has been neutralized. According to the Henderson-Hasselbalch equation, at this specific point, pH = pKa.[13]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffers of at least three different pH values (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Since this compound is poorly soluble in water, a co-solvent like methanol or ethanol may be required before adding water to make up the final volume. The final concentration should be around 1-10 mM.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

pKa Determination:

-

Identify the equivalence point, which is the point of steepest inflection on the curve.

-

Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pH value at the half-equivalence point is the experimental pKa of the compound.

-

-

Validation: Perform the titration in triplicate to ensure the reliability and precision of the result.[14]

Anticipated Spectroscopic Characteristics

Infrared (IR) Spectroscopy

An IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Amine): Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine. A secondary amine N-H stretch may also be visible around 3300-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be complex due to the two substituted aromatic rings.

-

Aromatic Protons: Multiple signals between 6.5 and 8.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Amine Protons (-NH₂ and -NH-): Broad signals whose chemical shifts are concentration and solvent dependent.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the 165-185 ppm range.

-

Aromatic Carbons: Multiple signals between 110 and 150 ppm.

-

Conclusion

This compound is a molecule with distinct physicochemical properties defined by its multifunctional structure. Its high lipophilicity, very low intrinsic water solubility, and pH-dependent solubility profile present both challenges and opportunities for its application in research. The predicted pKa of ~3.62 is a critical parameter that governs its behavior in acidic and basic environments. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these properties, ensuring the generation of reliable and accurate data essential for advancing scientific inquiry in drug development and chemical synthesis.

References

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Wellesley College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]

-

Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by... Lifescience Global. Retrieved from [Link]

-

ResearchGate. (2018, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

- Google Patents. (n.d.). US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

1Source. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.

-

INCI Beauty. (n.d.). This compound - Ingredient. Retrieved from [Link]

-

ResearchGate. (2004, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

-

ACS, Organic Division. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

COSMILE Europe. (n.d.). This compound – Ingrediënten. Retrieved from [Link]

Sources

- 1. Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)- | C13H11N3O4 | CID 9860314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 117907-43-4 [thegoodscentscompany.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. 1Source | this compound [1source.com]

- 5. incibeauty.com [incibeauty.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. 4-Amino-2-nitrodiphenylamine-2’-carboxylic acid | SIELC Technologies [sielc.com]

- 8. This compound | 117907-43-4 [chemicalbook.com]

- 9. This compound | 117907-43-4 [amp.chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. web.williams.edu [web.williams.edu]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

4-Amino-2-nitrodiphenylamine-2'-carboxylic acid CAS number and molecular formula.

An In-Depth Technical Guide to 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest in various chemical and biomedical fields. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, analytical characterization, and safety protocols, offering field-proven insights and methodologies.

Core Molecular Identity

This compound is an aromatic compound characterized by a diphenylamine backbone substituted with amino, nitro, and carboxylic acid functional groups. This unique combination of moieties makes it a subject of interest for its chemical reactivity and potential applications.

Physicochemical Properties

A summary of the key chemical and physical properties is presented below. These values are critical for understanding the molecule's behavior in experimental settings, from solubility to analytical detection.

| Property | Value | Source |

| Molecular Weight | 273.24 g/mol | [1][2][5] |

| IUPAC Name | 2-(4-amino-2-nitroanilino)benzoic acid | [2] |

| Synonyms | 2-((4-Amino-2-nitrophenyl)amino)benzoic acid, Benzoic acid, 2-[(4-amino-2-nitrophenyl)amino]- | [1][2] |

| Predicted Boiling Point | 498.2 ± 40.0 °C | [5] |

| Predicted Density | 1.500 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 3.62 ± 0.10 | [5] |

| LogP | 3.18 | [1] |

Synthesis and Mechanism

While a specific, documented synthesis for this compound is not prominently available in peer-reviewed literature, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles, particularly Ullmann condensation or Buchwald-Hartwig amination reactions.

A logical approach involves the coupling of an anthranilic acid derivative with a substituted nitroaniline. For instance, the reaction between 2-chlorobenzoic acid and 4-amino-2-nitroaniline in the presence of a copper catalyst and a base represents a classic Ullmann condensation pathway. The causality behind this choice lies in the robust and well-documented nature of this reaction for forming diarylamine bonds, which is the core structure of the target molecule.

An alternative modern approach, such as the Buchwald-Hartwig reaction, would utilize a palladium catalyst, offering potentially milder conditions and higher yields. The choice between these methods in a research or industrial setting would depend on factors like cost, catalyst availability, and scalability.

Below is a conceptual workflow for a plausible synthesis.

Caption: Plausible synthetic workflow for the target compound.

Applications and Research Relevance

Cosmetic Industry

The primary documented application of this compound is as a direct dye in hair coloring formulations.[2] As a nitro dye, it belongs to the category of semi-permanent dyes.[6] The mechanism involves the diffusion of these small dye molecules into the hair shaft, where they adhere without a chemical reaction, providing color that typically lasts for several washes.[6] The presence of both amino (electron-donating) and nitro (electron-withdrawing) groups on the aromatic rings constitutes a "push-pull" system, which is a classic feature of chromophores responsible for imparting color.

Pharmaceutical and Materials Science

The molecular structure of this compound makes it an attractive building block in medicinal chemistry and materials science.[7] The carboxylic acid group provides a reactive handle for forming amides, esters, and other derivatives, while the amino group can be similarly functionalized.[7]

This structural motif is analogous to N-phenylanthranilic acid, which is a known scaffold in the development of anti-inflammatory drugs.[8] The carboxylic acid moiety is a key functional group in a vast number of therapeutic agents, often involved in critical binding interactions with biological targets.[9] Therefore, this molecule serves as a valuable starting material for synthesizing novel compounds with potential therapeutic activities.

Analytical and Spectroscopic Characterization

Rigorous structural confirmation is paramount. The following section outlines the expected spectroscopic data and a validated analytical protocol.

Spectroscopic Data (Expected)

The identity and purity of the compound would be confirmed by a combination of spectroscopic techniques.

| Technique | Functional Group | Expected Signal | Rationale |

| FT-IR | Carboxylic Acid (O-H) | Very broad band, 2500-3300 cm⁻¹ | Characteristic of hydrogen-bonded dimers in carboxylic acids.[10][11] |

| Carbonyl (C=O) | Strong, sharp peak, ~1710 cm⁻¹ | Typical for a carboxylic acid carbonyl.[10][12] | |

| Nitro (N-O) | Two strong peaks: ~1550 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | Definitive signals for a nitro group.[11] | |

| Amine (N-H) | Peaks around 3300-3500 cm⁻¹ | N-H stretching vibrations. | |

| ¹H NMR | Carboxylic Acid (O-H) | Broad singlet, 10-12 ppm | Highly deshielded proton due to electronegative oxygens and hydrogen bonding.[10] |

| Aromatic (Ar-H) | Multiple signals, 6.5-8.5 ppm | Complex splitting patterns due to protons on two different aromatic rings. | |

| Amine (NH₂) | Broad signal | Chemical shift can vary depending on solvent and concentration. | |

| ¹³C NMR | Carbonyl (C=O) | Signal at 160-180 ppm | Deshielded carbon due to attachment to two oxygen atoms.[10] |

| Aromatic (Ar-C) | Multiple signals, 110-150 ppm | Signals for all carbon atoms in the aromatic rings. |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes a self-validating system for the analysis of this compound using reverse-phase HPLC, ensuring reproducibility and accuracy.

Objective: To determine the purity and quantify the concentration of the target analyte.

Methodology:

-

Column Selection: A Newcrom R1 reverse-phase column is recommended for this analysis.[1] This column exhibits low silanol activity, which is crucial for achieving good peak shape with acidic compounds.

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of acetonitrile (MeCN) and water.

-

Acidify the mobile phase with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%). The acid suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks.

-

Self-Validating Insight: For applications requiring mass spectrometry (MS) detection, phosphoric acid must be replaced with a volatile acid like formic acid to avoid contaminating the MS source.[1]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

-

-

Instrument Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection: UV detector at a wavelength determined by a UV scan of the analyte (typically near its λmax).

-

-

Data Analysis:

-

Integrate the peak corresponding to the analyte.

-

Purity is determined by the area percentage of the main peak relative to all peaks in the chromatogram.

-

Quantification is achieved by comparing the peak area to a standard curve generated from known concentrations of a reference standard.

-

Caption: A standardized workflow for HPLC analysis.

Safety and Handling

-

Primary Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[13][15] Some nitroaromatic compounds are suspected of causing genetic defects or have carcinogenic potential.[15]

-

Handling:

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]

-

Skin Contact: Wash skin with soap and water.[15] Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[13]

Conclusion

This compound is a molecule with established utility in the cosmetics industry and significant potential as a versatile building block for further chemical synthesis. Its rich functionality demands careful handling and precise analytical characterization. The protocols and data presented in this guide provide a robust framework for researchers and developers to effectively and safely utilize this compound in their work.

References

- This compound | SIELC Technologies. SIELC Technologies.

- Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)- | C13H11N3O4 | CID 9860314. PubChem.

- This compound, 117907-43-4. The Good Scents Company.

- This compound | 117907-43-4. ChemicalBook.

- This compound Property. ChemicalBook.

- Safety Data Sheet - 4-Nitrobenzoic acid. Sigma-Aldrich.

- Safety Data Sheet - 2-Amino-4-nitrophenol. Fisher Scientific.

- Material Safety Data Sheet - 4-Nitrodiphenylamine. Cole-Parmer.

- Safety Data Sheet - 4-Nitrodiphenylamine. Alfa Aesar.

- This compound – Ingredient. INCI Decoder.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Application Notes and Protocols for the Characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. Benchchem.

- Spectroscopy of carboxylic acids and their deriv

- 2-(Phenylamino)benzoic acid. Chem-Impex.

- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

Sources

- 1. 4-Amino-2-nitrodiphenylamine-2’-carboxylic acid | SIELC Technologies [sielc.com]

- 2. Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)- | C13H11N3O4 | CID 9860314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 117907-43-4 [thegoodscentscompany.com]

- 4. This compound | 117907-43-4 [chemicalbook.com]

- 5. This compound | 117907-43-4 [amp.chemicalbook.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to 2-(4-amino-2-nitroanilino)benzoic acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(4-amino-2-nitroanilino)benzoic acid (CAS: 117907-43-4), a substituted diphenylamine derivative. While commonly known by the synonym 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, this document will adhere to its formal IUPAC nomenclature. We will delve into its chemical identity, physicochemical properties, a proposed synthesis methodology based on the Ullmann condensation, and its potential applications as a chemical intermediate and structural scaffold in research and drug development. Furthermore, this guide outlines critical safety and handling information derived from its GHS classification and discusses its former applications. The content is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to evaluate and utilize this compound in their work.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the cornerstone of scientific research and development. The compound is a diphenylamine structure, meaning it is based on a central amine linking two phenyl rings, which are further substituted. The formal IUPAC name, 2-(4-amino-2-nitroanilino)benzoic acid, provides an unambiguous description of its structure.[1]

| Identifier | Value |

| IUPAC Name | 2-(4-amino-2-nitroanilino)benzoic acid[1] |

| Common Synonym | This compound[1] |

| CAS Number | 117907-43-4[1] |

| Molecular Formula | C₁₃H₁₁N₃O₄[1] |

| Molecular Weight | 273.24 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)N)[O-][1] |

| InChI | InChI=1S/C13H11N3O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,14H2,(H,17,18)[1] |

| InChIKey | YESOPQNVGIQNEV-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems, influencing solubility, absorption, and formulation characteristics. The data presented below are predominantly predicted values and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Boiling Point | 498.2 ± 40.0 °C (Predicted) | [2] |

| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.62 ± 0.10 (Predicted) | [2] |

| Water Solubility | 38.5 mg/L @ 25 °C (Estimated) | [3] |

Synthesis and Manufacturing

The synthesis of diarylamines is a well-established field in organic chemistry, with the Ullmann condensation being a foundational and highly relevant method.[4][5] This copper-catalyzed cross-coupling reaction is the most logical and industrially scalable approach for manufacturing 2-(4-amino-2-nitroanilino)benzoic acid.

Core Principle: The Ullmann Condensation

The Ullmann condensation facilitates the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine, catalyzed by copper.[5][6] Traditional protocols required harsh conditions, including high temperatures (>200 °C) and polar aprotic solvents like DMF or nitrobenzene.[5][7] However, modern iterations have significantly improved the reaction's scope and mildness through the use of soluble copper(I) salts (e.g., CuI) and performance-enhancing ligands, which stabilize the copper catalyst and facilitate the reaction cycle.

The reaction's causality is rooted in the ability of copper to mediate the nucleophilic aromatic substitution. The aryl halide must typically be activated by an electron-withdrawing group (such as the nitro group in our target's precursor) to make the aromatic ring more susceptible to nucleophilic attack by the amine.

Proposed Synthetic Route

A plausible and efficient synthesis involves the coupling of 2-chlorobenzoic acid with 4-amino-2-nitroaniline . In this scheme, the nitro group on the 4-amino-2-nitroaniline ring does not directly participate but influences the electronics of the system. A more common industrial approach would be the coupling of anthranilic acid (2-aminobenzoic acid) with 4-chloro-3-nitroaniline .

The general workflow for this synthesis is depicted below.

Caption: Generalized workflow for the synthesis via Ullmann Condensation.

Applications and Relevance in Drug Development

2-(4-amino-2-nitroanilino)benzoic acid possesses multiple functional groups—a carboxylic acid, a primary aromatic amine, and a nitro group—making it a versatile chemical intermediate.

-

Chemical Intermediate and Building Block : Each functional group can be selectively targeted for further chemical modification. The carboxylic acid can be converted to esters, amides, or acid chlorides. The primary amine is a nucleophile and can undergo acylation, alkylation, or diazotization. The nitro group can be reduced to a second primary amine, opening pathways to diamino derivatives, which are precursors for heterocyclic ring systems like benzodiazepines.

-

Scaffold for Bioactive Molecules : The diphenylamine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs with diverse biological activities. While direct therapeutic application of this specific molecule is not documented, its structural analog, 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid, is noted as an impurity in the synthesis of the antipsychotic drug Clozapine and as a derivative of diazepinomicin with potential anticancer activity.[8] This suggests that the core structure is relevant to the synthesis of centrally active and cytotoxic agents.

-

Former Use in Cosmetics : The compound was previously used as a direct hair dyeing agent.[9][10] However, its use in cosmetic products in the European Union has been prohibited since June 2022, indicating potential toxicological concerns such as skin sensitization that are important for researchers to consider during handling.[9]

Safety and Handling

Ensuring laboratory safety is paramount when handling any chemical. The available data indicates that 2-(4-amino-2-nitroanilino)benzoic acid requires careful handling.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

| Hazard Code | Hazard Statement | Class |

| H317 | May cause an allergic skin reaction | Skin Sensitization, Category 1 |

| H318 | Causes serious eye damage | Serious Eye Damage, Category 1 |

| H412 | Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 3 |

Handling and Personal Protective Equipment (PPE)

Based on the GHS classification, the following precautions are mandatory:

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment :

-

Eye Protection : Chemical safety goggles or a face shield are essential to prevent serious eye damage.

-

Skin Protection : Wear nitrile or other chemically resistant gloves to prevent skin contact and potential sensitization. A lab coat is required.

-

Respiratory Protection : If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.

-

Representative Experimental Protocol

The following is a generalized, self-validating protocol for the synthesis of 2-(4-amino-2-nitroanilino)benzoic acid based on modern Ullmann condensation methods.

Disclaimer: This protocol is a representative example and must be adapted and optimized based on laboratory-specific conditions and scale. All work should be performed under an inert atmosphere (Nitrogen or Argon).

Materials

-

Anthranilic acid (1.0 eq)

-

4-Chloro-3-nitroaniline (1.0-1.2 eq)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

L-Proline (10-20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0-2.5 eq)

-

Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure

-

Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium carbonate, copper(I) iodide, and L-proline.

-

Reagent Addition : Add anthranilic acid and 4-chloro-3-nitroaniline to the flask, followed by anhydrous DMF.

-

Inerting : Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring (Self-Validation) : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The disappearance of the limiting starting material (typically anthranilic acid) indicates reaction completion. A typical mobile phase for TLC would be Ethyl Acetate/Hexanes with a few drops of acetic acid.

-

Workup : Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the dark mixture into a beaker of water and acidify to pH 3-4 with 1M HCl. A precipitate should form.

-

Isolation : Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with water to remove inorganic salts, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove non-polar impurities.

-

Purification (Self-Validation) : The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetic Acid/Water). The purity of the final product should be confirmed by analytical methods such as NMR, LC-MS, and melting point analysis. The expected molecular ion peak in mass spectrometry would be [M-H]⁻ at m/z 272.07.

Conclusion

2-(4-amino-2-nitroanilino)benzoic acid is a multifunctional chemical intermediate with significant potential for use in organic synthesis and as a scaffold in drug discovery programs. Its synthesis is readily achievable through established C-N cross-coupling methodologies like the Ullmann condensation. While its direct biological applications are yet to be fully explored, its structural relationship to known bioactive compounds makes it an intriguing candidate for further investigation. Researchers and professionals must adhere to strict safety protocols, particularly regarding skin and eye protection, due to its GHS classification. This guide provides the essential technical foundation for the safe handling, synthesis, and strategic application of this versatile compound.

References

-

PubChem. Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. National Center for Biotechnology Information. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

The Good Scents Company. This compound. [Link]

-

COSMILE Europe. This compound – Ingredient. [Link]

-

Paula's Choice. What is this compound?. [Link]

-

SIELC Technologies. This compound. [Link]

- Google Patents. US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'.

- Van Allen, D. (2014). METHODOLOGY AND MECHANISM: REINVESTIGATING THE ULLMANN REACTION.

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PubChem. 2-(4-Chloro-2-nitroanilino)benzoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)- | C13H11N3O4 | CID 9860314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 117907-43-4 [amp.chemicalbook.com]

- 3. This compound, 117907-43-4 [thegoodscentscompany.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID | 60091-87-4 [chemicalbook.com]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. paulaschoice.co.uk [paulaschoice.co.uk]

Spectroscopic Profiling of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid: A Technical Guide for Researchers

Introduction

4-Amino-2-nitrodiphenylamine-2'-carboxylic acid is a complex organic molecule featuring a diphenylamine backbone substituted with nitro, amino, and carboxylic acid functional groups. This unique arrangement of electron-donating and electron-withdrawing groups on the aromatic rings suggests its potential utility in various fields, including as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings.

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule.

Molecular Structure and Spectroscopic Rationale

The interpretation of spectroscopic data is fundamentally linked to the molecule's structure. The diagram below illustrates the structure of this compound with a numbering scheme for the hydrogen and carbon atoms to facilitate the discussion of the NMR data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with acidic protons and amine groups as it facilitates their observation.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are generally sufficient.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the secondary amine (NH) proton, and the carboxylic acid (COOH) proton. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3][4] |

| NH (diphenylamine) | 8.0 - 9.5 | Singlet | 1H | The proton on the nitrogen linking the two rings is expected to be deshielded due to the electron-withdrawing nature of the adjacent aromatic rings. |

| Aromatic Protons | 6.5 - 8.5 | Multiplets | 7H | The seven protons on the two aromatic rings will appear as a series of doublets, triplets, and multiplets, with their specific chemical shifts determined by the electronic influence of the amino, nitro, and carboxylic acid groups. |

| NH₂ | 4.5 - 6.0 | Broad Singlet | 2H | The protons of the primary amino group typically appear as a broad singlet and can undergo exchange with water in the solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |

| Aromatic Carbons | 110 - 150 | The twelve aromatic carbons will resonate in this region, with their specific shifts dependent on the attached functional groups. Carbons attached to the nitro group and the diphenylamine nitrogen will be downfield, while those near the amino group will be upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum (of the KBr pellet or empty ATR crystal) is recorded first. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following key absorption bands:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3300 - 2500 | Broad, Strong | Carboxylic Acid |

| N-H Stretch | 3500 - 3300 | Medium | Primary Amine (two bands) |

| N-H Stretch | 3400 - 3300 | Medium | Secondary Amine |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Aromatic Rings |

| C=O Stretch | 1710 - 1680 | Strong | Carboxylic Acid |

| N-O Asymmetric Stretch | 1550 - 1500 | Strong | Nitro Group |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Aromatic Rings |

| N-O Symmetric Stretch | 1370 - 1330 | Strong | Nitro Group |

| C-N Stretch | 1350 - 1250 | Medium | Aryl Amine |

The broad O-H stretch of the carboxylic acid is a hallmark feature and may overlap with the C-H stretching region.[3][4] The two distinct N-O stretching bands are characteristic of the nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration is typically in the range of 10⁻⁴ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: First, record a baseline spectrum with a cuvette containing the pure solvent. Then, record the spectrum of the sample solution over a wavelength range, typically from 200 to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Predicted UV-Vis Spectrum

The molecule possesses several chromophores, including the nitrated benzene ring and the amino-substituted benzene ring, connected through a nitrogen atom, forming an extended conjugated system. This is expected to result in multiple absorption bands in the UV-Vis region.

-

λ_max ~ 250-280 nm: This absorption band can be attributed to the π → π* transitions within the benzenoid systems.

-

λ_max ~ 350-450 nm: A longer wavelength absorption is expected due to the extended conjugation and the charge-transfer character of the molecule, arising from the interaction of the electron-donating amino group and the electron-withdrawing nitro group. The exact position of this band will be sensitive to the solvent polarity.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

References

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV/Vis spectra of 4-nitrodiphenylamine indicator measured in its.... Retrieved from [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

Sources

- 1. Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)- | C13H11N3O4 | CID 9860314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 117907-43-4 [chemicalbook.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid, a compound of interest in pharmaceutical research and development. Recognizing the limited availability of specific quantitative data in public literature, this document emphasizes robust experimental protocols to empower researchers to determine these critical parameters. This approach ensures the generation of reliable data tailored to specific laboratory conditions and formulation goals.

Introduction: Understanding the Molecule

This compound is a complex organic molecule featuring several key functional groups that dictate its chemical behavior: a carboxylic acid, an aromatic amine, and a nitro group.[1] These functionalities influence its solubility, stability, and potential degradation pathways, making a thorough understanding of these properties crucial for its application in drug development. The insights from solubility and stability studies are fundamental for formulation development, ensuring bioavailability, and meeting regulatory requirements for safety and efficacy.[2][3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃O₄ | [1] |

| Molecular Weight | 273.24 g/mol | [1] |

| IUPAC Name | 2-(4-amino-2-nitroanilino)benzoic acid | [1] |

| pKa (Predicted) | 3.62 | [4] |

Solubility Profile: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. The presence of both a polar carboxylic acid group and a relatively non-polar diphenylamine backbone in this compound suggests a nuanced solubility profile.

Table of Estimated and Known Solubilities

| Solvent | Type | Expected Solubility | Rationale and Field Insights |

| Water | Aqueous | Very Low | The large, non-polar surface area of the diphenylamine structure is expected to dominate, leading to poor aqueous solubility. |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | Low | At physiological pH, the carboxylic acid group will be deprotonated, which may slightly enhance solubility compared to pure water, but the overall hydrophobicity will likely keep it low. |

| 0.1 M HCl | Aqueous Acidic Buffer | Very Low | In an acidic environment, the carboxylic acid will be protonated, reducing its polarity and likely further suppressing aqueous solubility. The amino group may become protonated, but this is unlikely to overcome the hydrophobicity of the rest of the molecule. |

| 0.1 M NaOH | Aqueous Basic Buffer | Moderate | In a basic solution, the carboxylic acid will be deprotonated to a carboxylate salt, which should significantly improve aqueous solubility. |

| Methanol | Polar Protic Organic | Moderate to High | Methanol's polarity and ability to hydrogen bond should allow for effective solvation of the carboxylic acid and amino groups. |

| Ethanol | Polar Protic Organic | Moderate to High | Similar to methanol, ethanol is expected to be a good solvent for this compound. |

| Acetone | Polar Aprotic Organic | Moderate | Acetone's polarity should allow for good dissolution, although its inability to donate hydrogen bonds may make it slightly less effective than alcohols. |

| Acetonitrile | Polar Aprotic Organic | Moderate | Acetonitrile is a common solvent in chromatography for this compound, suggesting reasonable solubility.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This protocol describes a reliable and widely accepted method for determining the equilibrium solubility of a compound.

Causality Behind Experimental Choices: The shake-flask method is chosen for its simplicity and its ability to ensure that the solution reaches equilibrium, providing a true measure of solubility. The use of a validated analytical method like HPLC is critical for accurate quantification.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[5]

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration of the diluted sample and the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is paramount for predicting its shelf-life and identifying potential degradation products that could impact its efficacy and safety. Forced degradation studies are intentionally aggressive to rapidly identify likely degradation pathways.[2]

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

-

Hydrolysis: The amide linkage in the diphenylamine structure could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less likely than for aliphatic amides.

-

Oxidation: The amino group is a primary target for oxidation, which can lead to the formation of colored impurities and potentially alter the compound's biological activity.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group, especially in the presence of reducing agents or under certain metabolic conditions.

-

Photodegradation: Aromatic nitro compounds are often photosensitive and can undergo complex degradation reactions upon exposure to light.

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a potential degradation pathway.[6]

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.

Causality Behind Experimental Choices: The choice of stressors (acid, base, peroxide, heat, light) is based on standard pharmaceutical industry practice to cover the most common degradation routes. The use of a stability-indicating HPLC method is essential to separate the parent compound from any degradation products that are formed.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) in a calibrated oven.

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: For the acid and base hydrolysis samples, neutralize them before dilution. For the thermal degradation sample, dissolve a known weight in the initial solvent.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the peak of the parent compound from the peaks of all degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Data Evaluation: Calculate the percentage of degradation for the parent compound at each time point. Identify and, if possible, quantify the major degradation products.

Sources

- 1. Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)- | C13H11N3O4 | CID 9860314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. rjptonline.org [rjptonline.org]

- 4. This compound | 117907-43-4 [amp.chemicalbook.com]

- 5. 4-Amino-2-nitrodiphenylamine-2’-carboxylic acid | SIELC Technologies [sielc.com]

- 6. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Key functional groups in 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid.

An In-Depth Technical Guide to the Key Functional Groups of 4-Amino-2-nitrodiphenylamine-2'-carboxylic acid

Introduction

This compound is a complex organic molecule characterized by a diphenylamine core substituted with three distinct and highly influential functional groups. Its chemical personality is a composite of the acidic carboxylic group, the basic amino group, and the strongly electron-withdrawing nitro group, all interacting electronically and sterically across the two linked phenyl rings. Understanding the individual and collective properties of these functional groups is paramount for researchers in drug development and materials science, as they dictate the molecule's reactivity, solubility, spectroscopic characteristics, and potential biological activity. This guide provides a detailed exploration of these functional centers, offering insights into their behavior and the experimental methodologies used for their characterization.

The molecule, with CAS Number 117907-43-4, possesses the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.248 g/mol [1][2][3]. Its structure presents a fascinating case study in intramolecular interactions, where the electron-donating amino group and the electron-withdrawing nitro group create a significant dipole moment and influence the reactivity of the entire system.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃O₄ | [1][2] |

| Molecular Weight | 273.248 g/mol | [1] |

| CAS Number | 117907-43-4 | [1][2][3] |

| Predicted pKa | 3.62 ± 0.36 | [2] |

| Predicted LogP | 3.18 | [1] |

| IUPAC Name | 2-(4-amino-2-nitroanilino)benzoic acid | [3] |

The Carboxylic Acid Group: The Acidic Anchor

The carboxylic acid (-COOH) moiety located on the 2'-position is arguably one of the most significant functional groups in the context of drug design.[4][5] Its properties profoundly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Ionization

The primary characteristic of the carboxylic acid group is its ability to donate a proton (Brønsted-Lowry acid). The predicted pKa of 3.62 indicates it is a moderately strong organic acid.[2] At physiological pH (~7.4), this group will be predominantly deprotonated, existing as a negatively charged carboxylate anion (-COO⁻). This ionization is critical for aqueous solubility.[6] The presence of the electron-withdrawing nitro group on the adjacent ring likely contributes to stabilizing the carboxylate conjugate base, thereby increasing its acidity compared to a simple benzoic acid (pKa ~4.2).

Role in Solubility and Drug Design

In drug development, the carboxylic acid group is a key tool for modulating physicochemical properties.[6][7]

-

Solubility Enhancement : The ability to form a carboxylate salt at physiological pH dramatically increases water solubility, which is often a prerequisite for bioavailability.[6][7]

-

Hydrogen Bonding : The group is both a hydrogen bond donor (O-H) and acceptor (C=O), allowing it to form strong intermolecular interactions with biological targets like proteins and enzymes.[5] This is a fundamental aspect of its pharmacophore potential.[4]

-

Metabolic Stability : While essential, the carboxylic acid group can sometimes be a liability, potentially leading to metabolic instability or toxicity issues.[4][8] Medicinal chemists often explore bioisosteres to mitigate these drawbacks while retaining the desired acidic properties.[4][9]

Caption: Dimer formation via hydrogen bonds.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a self-validating system to experimentally determine the acid dissociation constant (pKa) of the carboxylic acid group.

Objective: To measure the pKa of this compound.

Materials:

-

This compound sample

-

Standardized 0.1 M NaOH solution

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

Methodology:

-

Preparation: Accurately weigh a sample of the compound to prepare a ~0.01 M solution in a known volume of water. A co-solvent like ethanol may be necessary if solubility is low.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette filled with 0.1 M NaOH.

-

Initial Measurement: Record the initial pH of the solution before adding any titrant.

-

Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Equivalence Point: Continue titrating until the pH shows a sharp inflection, indicating the equivalence point has been passed.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). The first derivative of the titration curve can be used to precisely locate the equivalence point.

The Amino Group: The Basic Modulator

The primary aromatic amino group (-NH₂) at the 4-position acts as a Brønsted-Lowry base and a powerful electron-donating group, significantly influencing the molecule's electronic landscape.

Basicity and Electronic Effects

Aromatic amines are generally weak bases due to the delocalization of the nitrogen's lone pair of electrons into the phenyl ring. The pKa of the conjugate acid (Ar-NH₃⁺) is typically around 4-5. The presence of the ortho-nitro group, a strong electron-withdrawing group, further decreases the basicity of the amino group by inductively pulling electron density away. Conversely, the amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Caption: Resonance (+R) and Inductive (-I) effects.

Reactivity

The amino group is a center of high reactivity. It can be readily acylated, alkylated, or undergo diazotization to form highly reactive diazonium salts. These reactions are fundamental in organic synthesis and are often used to create derivatives for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) analysis where derivatization is used to improve volatility and detection.[10][11]

The Nitro Group: The Electronic Influencer

The nitro group (-NO₂) at the 2-position is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect.[12]

Impact on Molecular Properties

-

Acidity/Basicity Modulation: As mentioned, the nitro group increases the acidity of the ortho-carboxylic acid and decreases the basicity of the para-amino group.

-

Reactivity: It strongly deactivates the phenyl ring towards electrophilic substitution. Nucleophilic aromatic substitution, however, is facilitated by the presence of a strong electron-withdrawing group like -NO₂.

-

Charge Transfer: The combination of the electron-donating amino group and the electron-withdrawing nitro group on the same ring creates a "push-pull" system. This can lead to significant intramolecular charge transfer, which often results in strong absorption in the UV-visible spectrum and gives the compound its color.[13]

Reduction to an Amine

A key reaction of the nitro group, particularly relevant in metabolism and synthesis, is its reduction to an amino group. This transformation can proceed through nitroso and hydroxylamine intermediates and is a common metabolic pathway for aromatic nitro compounds.[12][14] This conversion dramatically alters the molecule's properties, turning a strongly electron-withdrawing group into a strongly electron-donating one.

The Diphenylamine Core: The Structural Backbone

The two phenyl rings are linked by a secondary amine (-NH-), forming the diphenylamine core. This structure is not planar, with the phenyl rings twisted relative to each other to minimize steric hindrance.

Structure and Lipophilicity

The large, nonpolar surface area of the two phenyl rings contributes significantly to the molecule's lipophilicity, as indicated by its predicted LogP of 3.18.[1] This property is a critical determinant of a drug's ability to cross biological membranes.[6]

Secondary Amine Linker

The secondary amine is a weak base, significantly less basic than the primary amino group. It also serves as a flexible linker, allowing the two substituted phenyl rings to adopt various conformations. This conformational flexibility can be crucial for binding to biological targets. The nitrogen lone pair can participate in conjugation with both aromatic rings, facilitating electronic communication between them.

Analytical Characterization Workflow

A comprehensive analysis of this compound requires a multi-technique approach to confirm its structure and purity.

Experimental Protocol: HPLC-UV and Spectroscopic Analysis

Objective: To confirm the identity and purity of the compound and characterize its functional groups.

Caption: Integrated workflow for compound analysis.

Part 1: High-Performance Liquid Chromatography (HPLC)

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV analysis).[1] The acid ensures the carboxylic acid group is protonated for better retention and peak shape.

-

Detection: A UV-Vis diode array detector. The extended conjugation and push-pull electronics suggest strong absorbance in the UV-Vis range.

-

Outcome: Provides purity information (peak area percentage) and retention time for identification.

Part 2: Spectroscopic Confirmation

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (1H): A characteristic broad singlet far downfield (~10-12 ppm) that disappears upon D₂O exchange.[15]

-

Aromatic Protons (multiple): A complex pattern of doublets and triplets in the aromatic region (~6.5-8.5 ppm), with splitting patterns determined by the substitution on both rings.

-

Amine Protons (3H): Broad signals for both the primary (-NH₂) and secondary (-NH-) amines, which also disappear with D₂O exchange.

-

-

Infrared (IR) Spectroscopy:

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption from ~2500-3300 cm⁻¹, characteristic of hydrogen-bonded dimers.[15]

-

C-H Aromatic Stretch: Sharp peaks around 3000-3100 cm⁻¹.

-

N-H Stretch: Peaks in the ~3300-3500 cm⁻¹ region for the primary and secondary amines.

-

Carbonyl C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ (for the dimerized acid).[15]

-

Nitro N-O Stretch: Two strong absorptions, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

Conclusion

The four key functional centers of this compound—the carboxylic acid, the primary amino group, the nitro group, and the diphenylamine core—endow the molecule with a rich and complex chemical character. The interplay of their acidic, basic, electron-donating, and electron-withdrawing properties defines its reactivity, solubility, and potential for interaction with biological systems. A thorough understanding of these groups, supported by robust analytical methodologies, is essential for any researcher or scientist aiming to utilize this molecule in drug discovery or advanced materials applications.

References

-

ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs? [Online] Available at: [Link]

-

Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. [Online] Available at: [Link]

-

Lamberth, C., & Dinges, J. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Online] Available at: [Link]

-

Semantic Scholar. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Online] Available at: [Link]

-

SIELC Technologies. (2018). This compound. [Online] Available at: [Link]

-

PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. [Online] Available at: [Link]

-

Weiss, T., & Angerer, J. (2002). Simultaneous determination of various aromatic amines and metabolites of aromatic nitro compounds in urine for low level exposure using gas chromatography-mass spectrometry. Journal of Chromatography B, 778(1-2), 179-192. [Online] Available at: [Link]

-

The Good Scents Company. (n.d.). This compound. [Online] Available at: [Link]

-

Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 3489–3501. [Online] Available at: [Link]

-

ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Online] Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Online] Available at: [Link]

-

ResearchGate. (2002). Simultaneous determination of various aromatic amines and metabolites of aromatic nitro compounds in urine for low level exposure using gas chromatography-mass spectrometry | Request PDF. [Online] Available at: [Link]

-

Interchim. (n.d.). Functional groups in (bio)chemistry. [Online] Available at: [Link]

-

INCI. (n.d.). This compound – Ingredient. [Online] Available at: [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Scope of the carboxylic acids and the nitro compounds Reaction conditions. [Online] Available at: [Link]

-

Paula's Choice. (n.d.). What is this compound? [Online] Available at: [Link]

-

Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2015). 2.4: Functional Groups: Centers of Reactivity. [Online] Available at: [Link]

- Google Patents. (n.d.). CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.

-

ResearchGate. (n.d.). Aromatic Nitro and Amino Compounds. [Online] Available at: [Link]

-

University of Calgary. (n.d.). Approximate pKa chart of the functional groups. [Online] Available at: [Link]

-

Lindblom, T. (2004). Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. Diva-portal.org. [Online] Available at: [Link]

-

ChemRxiv. (n.d.). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

-

Irie, M. (2020). A Walk through Recent Nitro Chemistry Advances. PMC - NIH. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Electrochemical reduction pathway of the nitro group (NO2) to an amino... [Online] Available at: [Link]

-

Frontiers. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. [Online] Available at: [Link]

Sources

- 1. 4-Amino-2-nitrodiphenylamine-2’-carboxylic acid | SIELC Technologies [sielc.com]